4-(butan-2-yl)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide
Overview
Description
4-(butan-2-yl)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C15H21NO2S. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with a butan-2-yl group and a methylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Substitution Reactions: The phenyl ring is then substituted with the butan-2-yl group and the methylsulfanyl group through a series of substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
4-(butan-2-yl)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)phenylboronic acid: This compound shares the methylsulfanyl group and phenyl ring but lacks the sulfonamide and butan-2-yl groups.
2-methylsulfanylbenzoic acid: Similar in structure but with a carboxylic acid group instead of the sulfonamide group.
N-(2-methylsulfanylphenyl)acetamide: Contains the methylsulfanyl and phenyl groups but with an acetamide group instead of the sulfonamide group.
Uniqueness
The uniqueness of 4-(butan-2-yl)-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butan-2-yl and methylsulfanyl groups on the phenyl ring, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-butan-2-yl-N-(2-methylsulfanylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-4-13(2)14-9-11-15(12-10-14)22(19,20)18-16-7-5-6-8-17(16)21-3/h5-13,18H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLBTGSXJQABE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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